(2Z)-2-(2H-chromen-3-ylmethylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-2-(2H-chromen-3-ylmethylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that features a unique combination of chromene, thiazolo, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2H-chromen-3-ylmethylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include chromene derivatives, thiazolo compounds, and triazine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-(2H-chromen-3-ylmethylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of possible products.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2H-chromen-3-ylmethylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of (2Z)-2-(2H-chromen-3-ylmethylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain reactions.
3-Benzyl-2-hydroxy-N-phenylbenzamide: Another complex organic molecule with potential bioactive properties.
Uniqueness
What sets (2Z)-2-(2H-chromen-3-ylmethylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione apart is its unique combination of chromene, thiazolo, and triazine moieties. This structural complexity provides a versatile platform for the development of new compounds with diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C23H17N3O3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H17N3O3S/c1-14-6-8-15(9-7-14)11-18-21(27)24-23-26(25-18)22(28)20(30-23)12-16-10-17-4-2-3-5-19(17)29-13-16/h2-10,12H,11,13H2,1H3/b20-12- |
InChI Key |
VKNIVKGYRUDMME-NDENLUEZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/SC3=NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4)SC3=NC2=O |
Origin of Product |
United States |
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